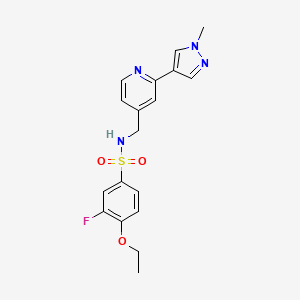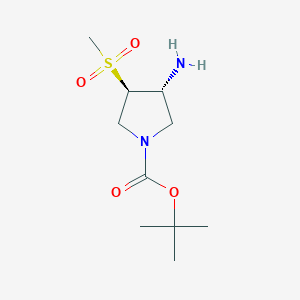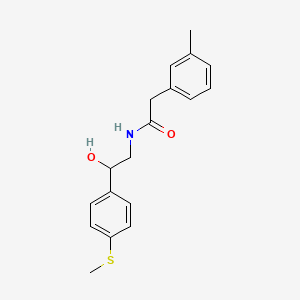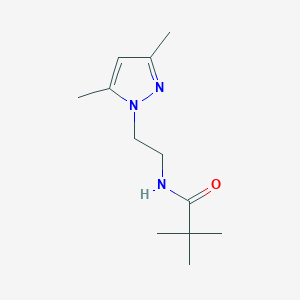
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19FN4O3S and its molecular weight is 390.43. The purity is usually 95%.
BenchChem offers high-quality 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity
Researchers have developed new sulfonamide derivatives, including compounds structurally related to the specified chemical, exploring their synthesis and evaluating bioactivities such as antimicrobial, anticancer, and enzyme inhibition properties. These studies underscore the versatility of sulfonamides in drug development, highlighting their potential in designing new therapeutic agents.
- A study highlighted the synthesis of new sulfonamide derivatives, focusing on their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. Certain derivatives demonstrated interesting cytotoxic activities, essential for further anti-tumor activity studies (Gul et al., 2016).
Antimicrobial Applications
The antimicrobial potential of benzenesulfonamide derivatives has been a subject of research, with studies indicating their effectiveness against various bacterial and fungal pathogens. This showcases the chemical's role in developing new antimicrobial agents to combat resistance.
- Research into the antimicrobial activity of sulfonamide derivatives revealed promising antibacterial and antifungal potencies, suggesting further development and optimization could yield potent antimicrobials (Abbas et al., 2017).
Cancer Therapy and Photodynamic Therapy (PDT)
The application of sulfonamide derivatives in cancer therapy, particularly through photodynamic therapy (PDT), has been investigated, revealing compounds that exhibit significant cytotoxicity against cancer cells and potential as photosensitizers in PDT.
- A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups showed high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment in PDT (Pişkin et al., 2020).
Enzyme Inhibition for Therapeutic Applications
The inhibition of specific enzymes like cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs) by sulfonamide derivatives has therapeutic implications, including anti-inflammatory and diuretic effects, further emphasizing the compound's significance in designing enzyme inhibitors.
- In the context of COX-2 inhibition, a series of 1,5-diarylpyrazoles with a benzenesulfonamide moiety was synthesized, showing selectivity and potency for COX-2 inhibition, indicative of their potential as anti-inflammatory agents (Pal et al., 2003).
Propiedades
IUPAC Name |
4-ethoxy-3-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O3S/c1-3-26-18-5-4-15(9-16(18)19)27(24,25)22-10-13-6-7-20-17(8-13)14-11-21-23(2)12-14/h4-9,11-12,22H,3,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVMTOOEZSFJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CN(N=C3)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-2-carboxamide](/img/structure/B2555505.png)



![(3-Amino-5-((2,5-dimethylphenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2555511.png)

![Ethyl 1-[2-[methyl(prop-2-enoyl)amino]acetyl]piperidine-3-carboxylate](/img/structure/B2555513.png)




![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)propanamide](/img/structure/B2555522.png)
![N-(3-chloro-4-methylphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2555523.png)
